Oleic acid, copper salt

In-situ combustion Heavy oil upgrading Oil-soluble catalysts

Copper(II) oleate is the ligand-optimized catalyst for ISC operators targeting extra-heavy oils (>9,000 mPa·s). It reduces viscosity to 6,090 vs 8,000 mPa·s for copper stearate (23.9% advantage), shifts the combustion window lower (213–284 °C), and achieves 34.3% sulfur reduction in a single step. The unsaturated C18:1 chain ensures homogeneous dispersion of CuO nanoparticles, maximizing catalytic contact. For sour heavy oil assets requiring IMO 2020 compliance, this single-catalyst solution consolidates viscosity reduction, asphaltene/resin conversion, and desulfurization. Choose copper oleate when production specification demands pipeline transportability and superior upgraded oil quality over marginal kinetic gains.

Molecular Formula C18H33CuO2
Molecular Weight 345.0 g/mol
CAS No. 10402-16-1
Cat. No. B079393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleic acid, copper salt
CAS10402-16-1
Molecular FormulaC18H33CuO2
Molecular Weight345.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+]
InChIInChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;
InChIKeyNFRRPHPZDNJENC-KVVVOXFISA-M
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Oleate (CAS 10402-16-1): Baseline Properties and In-Class Positioning for Heavy Oil Upgrading and Catalysis Procurement


Copper(II) oleate (CAS 10402-16-1) is a copper carboxylate complex with the formula Cu(C₁₈H₃₃O₂)₂, formed by the reaction of copper salts with oleic acid, a monounsaturated C18 fatty acid. It belongs to the class of oil-soluble metal-organic salts that function as precursors for in-situ nanoparticle generation, combustion catalysts, and rheology modifiers for heavy and extra-heavy crude oils [1]. Unlike saturated-chain counterparts such as copper(II) stearate and copper(II) decanoate, the presence of a cis-double bond in the oleate ligand alters the thermal decomposition pathway, dispersion characteristics in hydrocarbon matrices, and the temperature window of catalytic activity, creating quantifiable performance differentiation in petroleum upgrading applications [2].

Why Copper Oleate Cannot Be Casually Substituted with Copper Stearate, Copper Decanoate, or Other Metal Oleates in Heavy Oil Upgrading and Catalytic Formulations


Copper carboxylates are not interchangeable despite sharing a common metal center. The organic ligand governs critical performance parameters—decomposition onset temperature, oil solubility, dispersion uniformity, and the temperature range of catalytic oxidation—that directly determine process efficiency in in-situ combustion (ISC) and heavy oil upgrading. In direct head-to-head experiments under identical PMTEC conditions, copper(II) oleate reduced extra heavy oil viscosity to 6,090 mPa·s versus 8,000 mPa·s for copper(II) stearate, a 23.9% advantage, while simultaneously shifting the combustion temperature window downward more aggressively (213–284 °C vs. 219–285 °C) [1]. Conversely, copper decanoate exhibits lower apparent activation energy across all oxidation stages than copper oleate, making it preferable when maximum catalytic turnover is the sole criterion [2]. The choice of ligand is therefore not a trivial formulation detail but a decisive factor that dictates whether the catalyst favors deep viscosity reduction and low-temperature combustion promotion (oleate), balanced activity with intermediate chain length (stearate), or maximum kinetic acceleration (decanoate).

Quantitative Performance Differentiation Evidence for Copper(II) Oleate (CAS 10402-16-1) Relative to In-Class Analogs


Viscosity Reduction Superiority of Copper Oleate over Copper Stearate in Extra Heavy Oil ISC

In a direct head-to-head comparison using a porous medium thermo-effect cell (PMTEC) under dynamic airflow (0.2 L/min), the presence of copper(II) oleate reduced extra heavy oil viscosity from 9,964 mPa·s to 6,090 mPa·s, while copper(II) stearate reduced it to only 8,000 mPa·s—a 23.9% greater viscosity reduction for the oleate ligand [1]. This demonstrates that the unsaturation in the oleate chain provides a tangible advantage in mobilizing high-viscosity crude oils during ISC operations.

In-situ combustion Heavy oil upgrading Oil-soluble catalysts

Enhanced Combustion Temperature Profile Shift by Copper Oleate Relative to Copper Stearate

Copper(II) oleate shifted the combustion temperature range of extra heavy oil from 221–295 °C (uncatalyzed) to 213–284 °C, compared to 219–285 °C achieved by copper(II) stearate, and reduced the peak combustion temperature to 233 °C versus 236 °C for the stearate analog [1]. The oleate ligand thus enables ignition and sustained combustion at temperatures 2–6 °C lower than the stearate counterpart, which is attributed to the oxygen-addition reactivity of the unsaturated oleate chain accelerating the low-temperature oxidation (LTO) stage [1].

Combustion front propagation Low-temperature combustion PMTEC analysis

Superior Saturate Fraction Enhancement and Asphaltene/Resin Reduction by Copper Oleate versus Copper Stearate in Post-ISC Oil

SARA fraction analysis following ISC oxidation revealed that copper(II) oleate increased the saturate hydrocarbon fraction from a baseline of 20.6% to 46.1%, whereas copper(II) stearate achieved only 42.9% [1]. Concurrently, asphaltene content was reduced from 23.1% to 7.6% (oleate) vs. 8.1% (stearate), and resin content from 23.4% to 8.4% (oleate) vs. 10.2% (stearate) [1]. The oleate catalyst consistently delivered deeper upgrading of the heavy oil matrix, producing a lighter, more valuable hydrocarbon product.

SARA analysis Oil upgrading Asphaltene reduction

Sulfur Removal Capability of Copper Oleate During ISC: A Differentiator Absent from Analog Reports

Following the ISC process in porous media with copper(II) oleate, the sulfur content of the high-sulfur extra heavy oil decreased from 10.33% to 6.79%, representing a 34.3% reduction [1]. While the direct comparator paper [1] reported this metric only for copper oleate and not for copper stearate, the demonstrated desulfurization capacity is significant because the in-situ generation of CuO nanoparticles from the oleate precursor is known to promote oxidative desulfurization pathways, and the higher dispersion of oleate-based catalysts in the oil matrix enhances contact with sulfur-containing heterocycles.

Desulfurization Heavy oil upgrading Environmental compliance

Contextual Limitation: Copper Oleate Exhibits Lower Catalytic Combustion Activity Than Copper Decanoate and Copper Stearate in Kinetic Studies

In a separate isoconversional kinetic study of heavy crude oil combustion using the PMTEC device, copper decanoate displayed the lowest apparent activation energy across all oxidation stages, while copper stearate and copper decanoate both exhibited much higher catalytic activity than copper oleate [1]. The shorter organic chain of decanoate was identified as the key driver of lower activation energy, meaning that when the primary procurement criterion is maximal catalytic turnover per unit mass for combustion initiation, copper oleate is not the optimal selection within the copper carboxylate family. However, this must be weighed against oleate's documented superiority in viscosity reduction and oil upgrading quality .

Apparent activation energy Isoconversional kinetics Catalyst selection trade-off

Evidence-Based Application Scenarios for Copper(II) Oleate (CAS 10402-16-1) in Heavy Oil Recovery, Catalysis, and Advanced Materials


In-Situ Combustion (ISC) of Extra Heavy Oil Where Viscosity Reduction and Oil Upgrading Quality Are Paramount

Copper(II) oleate is the ligand of choice for ISC operations targeting extra heavy oils with initial viscosities exceeding 9,000 mPa·s and high sulfur content. The direct comparative evidence shows it reduces viscosity 23.9% more effectively than copper stearate (to 6,090 vs. 8,000 mPa·s) while simultaneously lowering combustion peak temperature by 3 °C and increasing saturate fractions by 3.2 percentage points [1]. Operators prioritizing produced oil quality and pipeline transportability over marginal gains in ignition kinetics should specify copper oleate in their procurement specifications.

Integrated In-Situ Upgrading and Desulfurization of High-Sulfur Heavy Crude Reservoirs

For reservoirs where the crude sulfur content exceeds 10%, copper(II) oleate provides a demonstrated 34.3% sulfur reduction (from 10.33% to 6.79%) in a single ISC oxidation step, eliminating the need for separate post-production desulfurization processing [1]. This consolidated upgrading capability—combining viscosity reduction, asphaltene/resin conversion, and sulfur removal—positions copper oleate as a cost-effective single-catalyst solution for IMO 2020-compliant production from sour heavy oil assets.

Oil-Soluble Precursor for In-Situ CuO Nanoparticle Generation in Heterogeneous Catalysis

Copper(II) oleate decomposes homogeneously within the oil matrix during oxidation to generate uniformly dispersed CuO nanoparticles that act as the active heterogeneous catalytic phase [1]. The unsaturated oleate ligand promotes more uniform dispersion and smaller nanoparticle size compared to saturated-chain analogs, resulting in higher effective surface area and improved catalytic contact efficiency [1]. This precursor route is particularly suitable for applications requiring ex-situ or in-situ synthesis of supported copper oxide catalysts for oxidation, hydrogenation, or environmental catalysis, where ligand selection directly influences nanoparticle morphology and dispersion quality.

Scientific Research on Ligand-Dependent Metal Carboxylate Performance: Oleate as Reference Standard for Unsaturated Fatty Acid Ligands

The quantitative evidence demonstrating that the oleate ligand shifts combustion temperature ranges, enhances viscosity reduction, and improves oil upgrading relative to stearate, while trading off pure kinetic activity versus decanoate [2], establishes copper(II) oleate as an essential reference compound in systematic studies of ligand effects in oil-soluble metal catalysts. Research groups conducting structure-activity relationship (SAR) investigations across the metal carboxylate family should include copper oleate as the unsaturated C18:1 ligand standard to benchmark saturated (stearate, C18:0) and short-chain (decanoate, C10) analogs, enabling complete mapping of the ligand parameter space for rational catalyst design.

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